(S)-4-Benzhydryloxazolidin-2-one
Description
(S)-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) at the 4-position of the oxazolidin-2-one heterocycle. The "S" configuration at the stereogenic center is critical for its stereochemical properties and biological interactions. Oxazolidinones are five-membered lactams known for their versatility in asymmetric synthesis and pharmaceutical applications, particularly as chiral auxiliaries or bioactive scaffolds . Structural studies, including single-crystal X-ray diffraction (e.g., via SHELX software ), confirm its envelope conformation and hydrogen-bonding patterns, which influence crystallinity and solubility .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4S)-4-benzhydryl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m1/s1 |
InChI Key |
QEOCTJMBYZNEJH-CQSZACIVSA-N |
SMILES |
C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-4-Benzhydryloxazolidin-2-one (CAS 312624-01-4)
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (CAS 168297-85-6)
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
Benzylidene-3-methyl-2-thioxothiazolidin-4-one
- Structural Features: Thiazolidinone core with a thioxo (C=S) group at position 2 and benzylidene substituent .
- Key Differences: The thioxo group increases electron-withdrawing effects, altering electronic properties and reactivity compared to oxazolidinones. Thiazolidinones are associated with distinct biological targets (e.g., antimicrobial or anticancer activity) due to sulfur’s role in redox interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| (S)-4-Benzhydryloxazolidin-2-one | 168297-85-6 | C₂₁H₁₉NO₂ | 317.38 | Benzhydryl (4-S) | 1.00 |
| (R)-4-Benzhydryloxazolidin-2-one | 312624-01-4 | C₂₁H₁₉NO₂ | 317.38 | Benzhydryl (4-R) | 0.92 |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | 168297-85-6 | C₁₄H₁₇NO₂ | 231.29 | Benzyl, 5,5-dimethyl | 0.89 |
| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | N/A | C₁₁H₁₃NO₂ | 191.23 | 4-Methyl, 5-phenyl | N/A |
| Benzylidene-3-methyl-2-thioxothiazolidin-4-one | N/A | C₁₁H₁₁NOS₂ | 237.34 | Thioxo, benzylidene | N/A |
Research Findings and Implications
- Stereochemistry : The "S" configuration in (S)-4-Benzhydryloxazolidin-2-one optimizes interactions with chiral biological targets, whereas the "R" enantiomer may exhibit reduced efficacy or off-target effects .
- Substituent Effects : The benzhydryl group enhances lipophilicity, favoring blood-brain barrier penetration, while dimethyl or benzyl groups trade off solubility for metabolic stability .
- Thiazolidinone vs. Oxazolidinone: Thioxo groups in thiazolidinones enable unique redox-mediated mechanisms, unlike the hydrogen-bonding-driven activity of oxazolidinones .
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